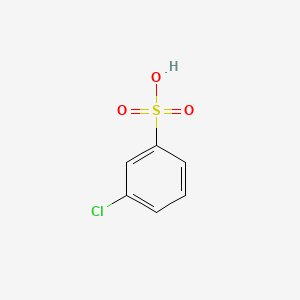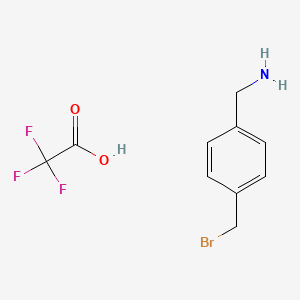
3-chlorobenzenesulfonic Acid
Vue d'ensemble
Description
3-Chlorobenzenesulfonic acid is an organosulfur compound with the molecular formula C6H5ClO3S. It is a derivative of benzenesulfonic acid, where a chlorine atom is substituted at the third position of the benzene ring. This compound is commonly used in organic synthesis and industrial processes due to its reactivity and functional group versatility.
Mécanisme D'action
Target of Action
3-Chlorobenzenesulfonic Acid is primarily used in organic synthesis . It acts as a sulfonating agent for aldehydes and ketones , and as a catalyst in esterification and acylation reactions . It is also used in the preparation of benzenesulfonic esters .
Mode of Action
The mode of action of this compound involves its reaction with other compounds. For instance, in the chlorosulfonation of benzene, the benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl . Then, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in organic synthesis. It is involved in the sulfonation of aldehydes and ketones, and in the catalysis of esterification and acylation reactions . These reactions are part of broader biochemical pathways in the synthesis of various organic compounds.
Pharmacokinetics
It is more soluble in organic solvents such as alcohols and ethers . These properties may affect its bioavailability.
Result of Action
The result of the action of this compound is the formation of new compounds through sulfonation, esterification, and acylation reactions . These reactions lead to the synthesis of a variety of organic compounds, including benzenesulfonic esters .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the reaction of this compound with 3-chloronitrobenzene to produce this compound occurs at low temperatures . Additionally, this compound is a strong acid, and its reactions are likely to be affected by the pH of the environment . It should be stored in a sealed container, away from sources of ignition and oxidizing agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chlorobenzenesulfonic acid can be synthesized through the sulfonation of 3-chlorobenzene. The reaction typically involves the use of concentrated sulfuric acid (H2SO4) or fuming sulfuric acid (oleum) as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as chlorination of benzene followed by sulfonation, or direct sulfonation of chlorobenzene. The use of catalysts and optimized reaction parameters helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chlorobenzenesulfonic acid undergoes various types of chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. it can still undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation under specific conditions.
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Friedel-Crafts Acylation: Acyl chlorides (RCOCl) in the presence of aluminum chloride (AlCl3).
Major Products:
Nitration: 3-Chloro-4-nitrobenzenesulfonic acid.
Halogenation: 3,5-Dichlorobenzenesulfonic acid.
Friedel-Crafts Acylation: 3-Chloro-4-acylbenzenesulfonic acid.
Applications De Recherche Scientifique
3-Chlorobenzenesulfonic acid has diverse applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide linkages.
Medicine: It serves as an intermediate in the production of sulfonamide-based drugs, which are used as antibiotics and anti-inflammatory agents.
Industry: this compound is employed in the manufacture of detergents, surfactants, and ion-exchange resins.
Comparaison Avec Des Composés Similaires
Benzenesulfonic Acid: Lacks the chlorine substituent, making it less reactive towards nucleophiles.
4-Chlorobenzenesulfonic Acid: Chlorine is substituted at the fourth position, leading to different reactivity and substitution patterns.
2-Chlorobenzenesulfonic Acid: Chlorine is substituted at the second position, affecting the compound’s electronic properties and reactivity.
Uniqueness: 3-Chlorobenzenesulfonic acid is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective synthesis of compounds that may not be easily accessible through other isomers.
Propriétés
IUPAC Name |
3-chlorobenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOJIHIRSVQTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942880 | |
| Record name | 3-Chlorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20677-52-5 | |
| Record name | 3-Chlorobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020677525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3034602.png)
![3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B3034604.png)





![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)
![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)



![2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B3034621.png)

